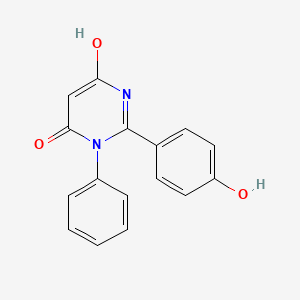![molecular formula C14H14ClNTe B14484462 4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline CAS No. 65688-49-5](/img/structure/B14484462.png)
4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline is an organotellurium compound characterized by the presence of a tellurium atom bonded to a 4-chlorophenyl group and an N,N-dimethylaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline typically involves the reaction of 4-chlorophenyl tellurium trichloride with N,N-dimethylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the tellurium-carbon bond. The reaction is usually conducted under an inert atmosphere to prevent oxidation of the tellurium compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tellurium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Formation of tellurium oxides or tellurium-containing heterocycles.
Reduction: Formation of tellurium hydrides or tellurium-free products.
Substitution: Formation of new organotellurium compounds with different functional groups.
Aplicaciones Científicas De Investigación
4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline has several scientific research applications:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the compound may generate reactive oxygen species (ROS) through redox cycling, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chlorophenyl tellurium trichloride
- N,N-Dimethylaniline
- 4-Chlorophenyl telluride
Uniqueness
4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline is unique due to the combination of the 4-chlorophenyl group and the N,N-dimethylaniline moiety bonded to a tellurium atom. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
65688-49-5 |
|---|---|
Fórmula molecular |
C14H14ClNTe |
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)tellanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C14H14ClNTe/c1-16(2)12-5-9-14(10-6-12)17-13-7-3-11(15)4-8-13/h3-10H,1-2H3 |
Clave InChI |
RBGIXTVGDHBUKR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)[Te]C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl chloro[(dichlorophosphoryl)methoxy]acetate](/img/structure/B14484379.png)
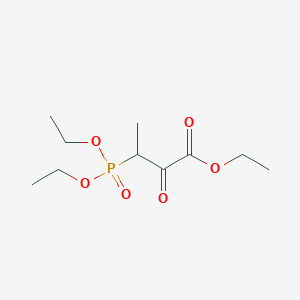
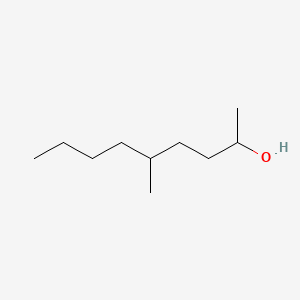
![2-[(2-Methoxyphenyl)methyl]-1-methylpyrrolidine](/img/structure/B14484400.png)
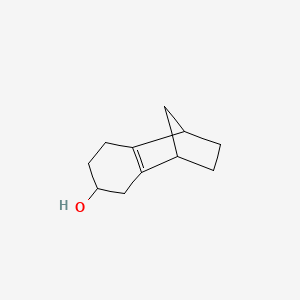
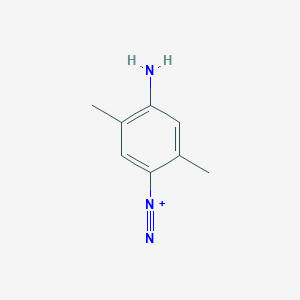
![Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate](/img/structure/B14484431.png)
![9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14484435.png)
![3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid](/img/structure/B14484439.png)
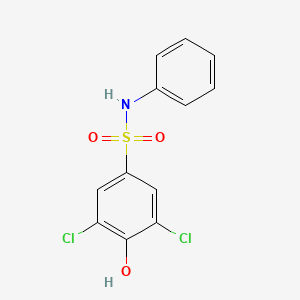
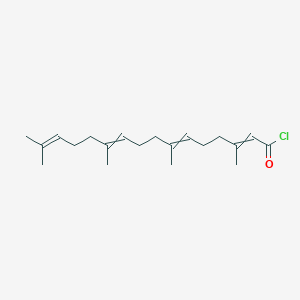
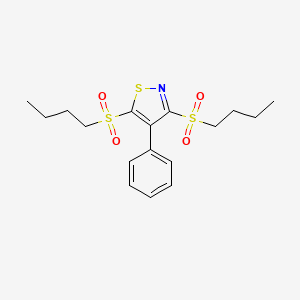
![2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane](/img/structure/B14484459.png)
